molecular formula C16H18N10 B6453259 9-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine CAS No. 2548983-55-5

9-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine

Cat. No.: B6453259
CAS No.: 2548983-55-5
M. Wt: 350.38 g/mol
InChI Key: JIKQUHMWYXZQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine derivative featuring a 9-methyl group and a 6-position piperazine substituent. The piperazine ring is further modified with a 1-methylpyrazolo[3,4-d]pyrimidine moiety, creating a bicyclic heteroaromatic system.

Properties

IUPAC Name

1-methyl-4-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N10/c1-23-10-21-12-15(23)19-9-20-16(12)26-5-3-25(4-6-26)14-11-7-22-24(2)13(11)17-8-18-14/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKQUHMWYXZQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4C=NN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

The compound 9-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine , a derivative of purine and pyrazolopyrimidine, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a purine base modified with a pyrazolopyrimidine moiety and a piperazine substituent. Its molecular formula is C15H19N5C_{15}H_{19}N_5, with a molecular weight of approximately 299.35 g/mol. The presence of the pyrazolo[3,4-d]pyrimidine core suggests potential interactions with various biological targets, particularly in signal transduction pathways.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors involved in cellular signaling. Notably, it may act as an inhibitor or modulator of phosphodiesterases (PDEs), which play crucial roles in the hydrolysis of cyclic nucleotides such as cAMP and cGMP. This modulation can influence various physiological processes, including vasodilation, neurotransmission, and cell proliferation.

Pharmacological Effects

  • Cyclic Nucleotide Regulation : The compound's ability to regulate cyclic nucleotide levels suggests potential applications in treating cardiovascular diseases by enhancing vasodilatory responses through increased cGMP levels .
  • Antitumor Activity : Preliminary studies indicate that derivatives of pyrazolopyrimidines exhibit significant antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Neuroprotective Effects : Research has shown that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases by modulating glutamate receptors and reducing oxidative stress .

Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrazolopyrimidine derivatives found that specific modifications led to enhanced cytotoxicity against A431 vulvar epidermal carcinoma cells. The compound demonstrated significant inhibition of cell migration and invasion, indicating its potential as an anticancer agent .

Study 2: Neuroprotective Properties

In a preclinical model of Parkinson's disease, compounds related to the target structure were evaluated for their neuroprotective effects. The results indicated that these compounds could mitigate l-DOPA-induced dyskinesia, suggesting their utility in managing symptoms associated with Parkinson's disease .

Data Table: Summary of Biological Activities

Activity Effect Reference
Cyclic Nucleotide ModulationIncreases cGMP levels; vasodilation
Antitumor ActivityInhibits cell proliferation; induces apoptosis
NeuroprotectionReduces oxidative stress; mitigates dyskinesia

Scientific Research Applications

Chemical Characteristics

This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The presence of the piperazine moiety enhances its pharmacological properties, potentially improving its efficacy as a therapeutic agent. The molecular weight of this compound is approximately 350.38 g/mol, and it has a complex structure that allows for multiple interactions with biological targets.

Cancer Treatment

Research indicates that compounds similar to 9-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine can act as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibiting CDK2, in particular, has shown promise in reducing tumor growth across various cancer cell lines, including breast and hepatocellular carcinoma cells . The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a bioisostere of adenine, allowing it to mimic ATP interactions within kinase domains effectively.

Enzyme Inhibition

The compound's structure suggests potential for inhibiting key enzymes involved in various metabolic pathways. For instance, studies have highlighted the role of pyrazolo[3,4-d]pyrimidines in inhibiting 5-lipoxygenase and other kinases, which are implicated in inflammatory processes and cancer progression . This makes the compound a candidate for developing anti-inflammatory and anticancer therapies.

Neuroscience

The piperazine component of the compound may also contribute to its activity on neurotransmitter systems. Research into similar compounds has indicated potential applications in treating neurological disorders by modulating serotonin receptors or other neuropharmacological targets. This area remains underexplored but presents an exciting avenue for future research.

Activity Target Effect Reference
CDK2 InhibitionCyclin-dependent kinasesReduced tumor growth
5-Lipoxygenase InhibitionEnzymatic pathwayAnti-inflammatory effects
Neurotransmitter ModulationSerotonin receptorsPotential treatment for depression

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • In vitro Studies on Cancer Cell Lines : A study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their cytotoxic effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using MTT assays. Results indicated significant growth inhibition at micromolar concentrations .
  • Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between the compound and CDK2 active sites, suggesting that modifications to enhance binding affinity could lead to more potent inhibitors. These insights could guide future drug design efforts aimed at optimizing therapeutic efficacy against cancer .
  • Pharmacokinetic Profiling : Preliminary pharmacokinetic studies indicate that derivatives of this compound exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development in clinical settings .

Comparison with Similar Compounds

9H-Purine Derivatives with Acylated Piperazines ()

Compounds 29–34 in share the 9H-purine core with piperazine substituents but differ in their acylated groups (e.g., acetyl, trifluoroacetyl). Key distinctions include:

  • Substituent Effects : The target compound’s pyrazolopyrimidine group introduces a rigid, planar structure compared to the flexible acyl chains in 29–34 . This rigidity may enhance target specificity by reducing conformational entropy during binding.
  • Synthetic Accessibility : The target compound’s synthesis likely requires multi-step heterocyclic coupling, whereas acylated analogs are synthesized via straightforward acylation reactions (yields: 9–79%) .

Table 1: Comparison with Acylated Piperazine-Purine Derivatives

Compound Substituent on Piperazine Melting Point (°C) Yield (%) Key Feature
Target Compound 1-Methylpyrazolo[3,4-d]pyrimidine Not reported Not reported Bicyclic heteroaromatic substituent
29 () Acetyl 189–190 78 High yield, moderate lipophilicity
30 () Trifluoroacetyl 210–211 21 Fluorinated, high melting point
34 () 3-(Methylsulfonyl)propanoyl 129–132 79 Sulfonyl group, high yield

Pyrazolo[3,4-d]pyrimidine Derivatives ()

describes pyrazolo[3,4-d]pyrimidines with hydrazine (3 ) or triazolopyrimidine substituents (6–11 ), while reports a piperidine-substituted analog (CAS 339106-50-2 ).

  • Stability and Reactivity : The target compound’s 1-methyl group on the pyrazole ring may enhance metabolic stability compared to hydrazine derivatives (e.g., 3 ), which are prone to oxidation .
  • Piperazine vs.

Piperazine-Linked Heterocyclic Compounds ()

  • Biphenyl-Piperazine () : Compound B5 features a biphenyl group, increasing lipophilicity and possibly blood-brain barrier penetration. In contrast, the target’s pyrazolopyrimidine substituent may favor peripheral tissue targeting due to balanced polarity .
  • Thiazole/Pyridine Derivatives () : Compounds like 9-ethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-9H-purine () replace pyrazolopyrimidine with thiazole, altering electronic properties. Thiazoles are less aromatic but more electron-deficient, which could affect binding kinetics .

Pyrrolidine/Piperidine-Substituted Purines ()

Compounds 1c and 1d in use pyrrolidine or piperidine instead of piperazine. Piperazine’s additional nitrogen atom in the target compound may enhance solubility (via protonation at physiological pH) and metal-coordination capabilities, critical for enzyme inhibition .

Preparation Methods

Preparation of 1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl Piperazine

This intermediate is synthesized via a Vilsmeier-Haack reaction , followed by heterocyclization (Scheme 1):

  • Vilsmeier amidination : 5-Amino-1-methylpyrazole reacts with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) at 60°C to form 4-(iminomethyl)-1-methyl-1H-pyrazol-5-yl-formamidine.

  • Heterocyclization : Treatment with hexamethyldisilazane (HMDS) promotes cyclization to yield 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Piperazine introduction : The amine undergoes nucleophilic substitution with 1-methylpiperazine under refluxing acetonitrile (80°C, 12 h) to form the piperazine-linked intermediate.

Reaction Conditions :

StepReagentsTemperatureTimeYield
1PBr₃, DMF60°C2 h85%
2HMDSReflux5 h72%
31-Methylpiperazine80°C12 h68%

Synthesis of 6-Chloro-9-Methyl-9H-Purine

The purine core is functionalized via Chichibabin amination :

  • Chlorination : 9-Methylpurine reacts with phosphorus oxychloride (POCl₃) at 110°C for 6 h to yield 6-chloro-9-methyl-9H-purine.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product in 78% yield.

Key Data :

  • Melting Point : 145–147°C

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, H-2), 8.23 (s, 1H, H-8), 3.95 (s, 3H, N-CH₃).

Final Coupling Reaction

The piperazine-pyrazolo[3,4-d]pyrimidine intermediate is coupled to 6-chloro-9-methyl-9H-purine via Buchwald-Hartwig amination (Scheme 2):

  • Catalytic system : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 100°C for 24 h.

  • Workup : The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to yield the title compound.

Optimized Conditions :

ParameterValue
CatalystPd₂(dba)₃
LigandXantphos
BaseCs₂CO₃
SolventToluene
Temperature100°C
Time24 h
Yield65%

Characterization Data :

  • HRMS (ESI+) : m/z 365.1821 [M+H]⁺ (calc. 365.1824).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 161.2 (C-2), 152.4 (C-4), 148.9 (C-6), 122.1–115.3 (pyrazolo-pyrimidine carbons).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Conditions : 6-Chloro-9-methylpurine, piperazine intermediate, K₂CO₃, DMF, 150°C, 300 W, 1 h.

  • Yield : 70% (vs. 65% conventional).

Solid-Phase Synthesis

A resin-bound approach facilitates purification:

  • Support : Wang resin functionalized with 6-chloro-9-methylpurine.

  • Coupling : Piperazine intermediate, DIEA, DCM, 24 h.

  • Cleavage : TFA/water (95:5), 2 h.

  • Yield : 60%.

Scalability and Industrial Considerations

Critical Factors :

  • Cost efficiency : Pd catalysts contribute >40% of total synthesis cost. Substituting with Ni-based systems (e.g., NiCl₂·dme) reduces expenses but lowers yield (50%).

  • Green chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) improves environmental metrics (E-factor: 12 → 8).

Q & A

Basic: What are the recommended synthetic strategies for preparing 9-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine and its derivatives?

Methodological Answer:
The synthesis typically involves coupling a piperazine-modified pyrazolo[3,4-d]pyrimidine moiety to a purine scaffold. Key steps include:

  • Functionalization of the pyrazolo[3,4-d]pyrimidine core (e.g., halogenation at position 4 for subsequent nucleophilic substitution with piperazine) .
  • Piperazine derivatization : Substituents on the piperazine ring (e.g., acetyl, trifluoroacetyl groups) can modulate solubility and bioactivity. General Procedure E (from ) is widely used, involving coupling reactions under inert conditions with yields ranging from 39% to 79% depending on steric and electronic factors .
  • Purine functionalization : The 6-position of the purine is critical for piperazine attachment. Microwave-assisted synthesis or transition-metal catalysis may enhance reaction efficiency .

Data Reference : Compounds in and achieved >95% HPLC purity post-crystallization, with melting points between 71–211°C, verified by 1^1H/13^13C NMR and MS .

Advanced: How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

Methodological Answer:
Contradictions often arise from differences in assay conditions or structural nuances. To address this:

  • Orthogonal assay validation : Use multiple assays (e.g., radioligand binding, functional cAMP assays) to confirm target engagement. For example, reports cannabinoid receptor affinity for related purine derivatives, but results may vary with substituent polarity .
  • Structural-activity analysis : Compare analogs with varying piperazine substituents (e.g., compound 29 vs. 34 in ) to identify critical pharmacophores.
  • Molecular docking studies : Model interactions with targets like adenosine receptors or phosphodiesterases to rationalize activity discrepancies .

Example : Compound 30 ( ) showed lower yield (21%) but higher thermal stability (m.p. 210–211°C), suggesting trifluoroacetyl groups enhance rigidity but hinder synthesis .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • HPLC : Ensure >95% purity using C18 columns with acetonitrile/water gradients (e.g., 99% purity for compound 35 in ) .
  • NMR spectroscopy : Confirm substitution patterns via 1^1H (e.g., piperazine CH2_2 protons at δ 2.5–3.5 ppm) and 13^13C (e.g., purine C6 at ~150 ppm) .
  • Mass spectrometry (MS) : Verify molecular ions (e.g., m/z 523.5 for compound 35) and fragmentation patterns .
  • Thermal analysis : Melting point consistency (e.g., 192–195°C for compound 36) indicates crystallinity and stability .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity modulation : Replace trifluoroacetyl (compound 30) with hydrophilic groups (e.g., ethoxyacetyl in compound 33) to enhance solubility. LogP values can be predicted via HPLC retention times .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., sulfonyl in compound 34) to reduce CYP450-mediated degradation .
  • Piperazine flexibility : Compare rigid (e.g., tetrahydrothiopyran in compound 38) vs. flexible (e.g., acetyl in compound 29) substituents to balance target binding and bioavailability .

Data Reference : Compound 34 ( ) achieved 79% yield and 129–132°C m.p., suggesting bulky substituents improve synthetic efficiency but may hinder solubility .

Basic: What pharmacological targets are plausible for this compound based on structural analogs?

Methodological Answer:

  • Adenosine receptors : The purine core resembles endogenous adenosine; piperazine modifications may confer selectivity for A2A_{2A} or A3_{3} subtypes .
  • Phosphodiesterases (PDEs) : Pyrazolo-pyrimidine derivatives (e.g., in ) inhibit PDE5; similar mechanisms are plausible .
  • Cannabinoid receptors : highlights CBD analog activity via purine-piperazine hybrids, suggesting CB1/CB2 modulation .

Validation : Use radiolabeled ligands (e.g., 3^3H-CP55940 for CB1 binding assays) to quantify affinity .

Advanced: How can researchers address low solubility in aqueous buffers for in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO) to maintain compound stability .
  • Salt formation : Convert free base to hydrochloride salts (e.g., compound 36 in had 98% purity as a salt) .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance dispersibility, as demonstrated for pyrazolo-pyrimidine analogs .

Data Reference : Compound 32 ( ) formed a colorless film, indicating amorphous solid dispersion as a potential strategy .

Advanced: What computational tools are recommended for predicting off-target interactions?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Screen against kinase or GPCR libraries to identify potential off-targets .
  • Machine learning (QSAR models) : Train models on purine/pyrazolo-pyrimidine datasets to predict ADMET properties .
  • Pharmacophore mapping (Phase) : Align with known ligands (e.g., theophylline for adenosine receptors) to prioritize targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.